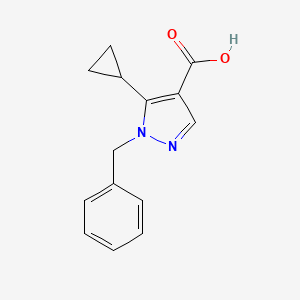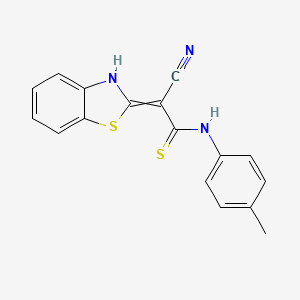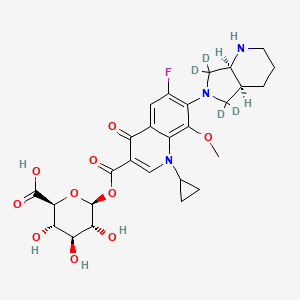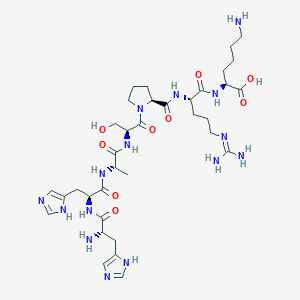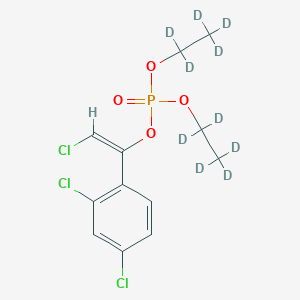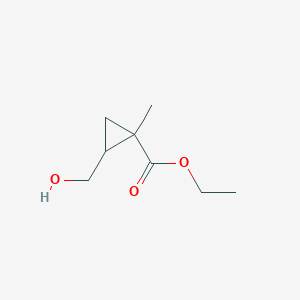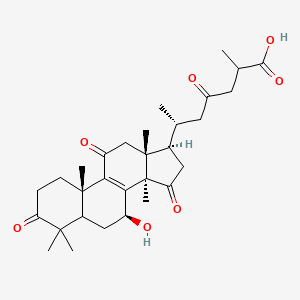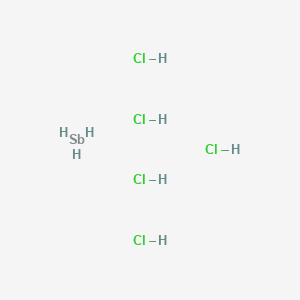
Stibane;pentahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Stibane;pentahydrochloride can be synthesized through the reaction of antimony trioxide (Sb₂O₃) with lithium aluminum hydride (LiAlH₄) in an inert atmosphere. The reaction proceeds as follows: [ 2 \text{Sb}_2\text{O}_3 + 3 \text{LiAlH}_4 \rightarrow 4 \text{SbH}_3 + 1.5 \text{Li}_2\text{O} + 1.5 \text{Al}_2\text{O}_3 ] Alternatively, stibane can be produced by reacting antimony trichloride (SbCl₃) with sodium borohydride (NaBH₄): [ 4 \text{SbCl}_3 + 3 \text{NaBH}_4 \rightarrow 4 \text{SbH}_3 + 3 \text{NaCl} + 3 \text{BCl}_3 ]
Industrial Production Methods
Industrial production of this compound typically involves the reduction of antimony compounds with hydrogen gas in the presence of a catalyst. The process requires careful control of temperature and pressure to ensure the safe handling of the highly toxic and flammable stibane gas.
Analyse Des Réactions Chimiques
Types of Reactions
Stibane;pentahydrochloride undergoes various chemical reactions, including:
Oxidation: Stibane is readily oxidized by oxygen or air to form antimony trioxide (Sb₂O₃) and water. [ 2 \text{SbH}_3 + 3 \text{O}_2 \rightarrow \text{Sb}_2\text{O}_3 + 3 \text{H}_2\text{O} ]
Decomposition: Stibane decomposes at elevated temperatures to produce antimony and hydrogen gas. [ 2 \text{SbH}_3 \rightarrow 3 \text{H}_2 + 2 \text{Sb} ]
Substitution: Stibane can undergo substitution reactions with various reagents to form stibanyl derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxygen, hydrogen, and various halides. Reactions are typically carried out under controlled conditions to prevent the release of toxic gases.
Major Products
The major products formed from the reactions of this compound include antimony trioxide, hydrogen gas, and various stibanyl derivatives.
Applications De Recherche Scientifique
Stibane;pentahydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of stibanyl compounds and other organometallic derivatives.
Biology: Investigated for its potential use in biological assays and as a tool for studying antimony metabolism.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: Utilized in the production of semiconductors and other electronic materials.
Mécanisme D'action
The mechanism of action of stibane;pentahydrochloride involves its interaction with sulfhydryl groups in enzymes and proteins. This interaction can inhibit enzyme activity and disrupt cellular processes. The compound’s toxicity is primarily due to its ability to interfere with tissue respiration and other vital functions.
Comparaison Avec Des Composés Similaires
Stibane;pentahydrochloride can be compared to other pnictogen hydrides, such as:
Ammonia (NH₃): A lighter analogue of stibane with similar pyramidal molecular geometry.
Phosphine (PH₃): Another pnictogen hydride with similar chemical properties but lower toxicity.
Arsine (AsH₃): A heavier analogue of stibane with comparable toxicity and reactivity.
This compound is unique due to its specific reactivity and applications in various fields, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
Cl5H8Sb |
|---|---|
Poids moléculaire |
307.1 g/mol |
Nom IUPAC |
stibane;pentahydrochloride |
InChI |
InChI=1S/5ClH.Sb.3H/h5*1H;;;; |
Clé InChI |
QFJJIKGZKLCYFT-UHFFFAOYSA-N |
SMILES canonique |
Cl.Cl.Cl.Cl.Cl.[SbH3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B12430456.png)
